10-(diphenylmethylene)-4-(8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
10-(diphenylmethylene)-4-(8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C31H22N2O2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.168127949 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Profile and Affinity for Beta-Adrenoceptors
A series of aminoalkanol derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^2.6^]dec-8-ene-3,5-dione, including 4-hydroxy-4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione, has been synthesized. These compounds were evaluated for their affinities at beta-adrenoceptors, exhibiting modest affinity, suggesting potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).
Antimicrobial and Antiviral Activities
Studies have shown that 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives exhibit significant antibacterial and antifungal activities, as determined by the disk diffusion method. Some of these compounds have also demonstrated activity against the CVB-2 virus and HIV-1, suggesting their potential in developing antimicrobial and antiviral therapies (Stefanska et al., 2009); (Stefanska et al., 2010).
Psychotropic and Anti-HIV Potential
The synthesis of amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^2.6^]dec-8-ene-3,5-dione aimed to explore their potential as psychotropic and/or anti-HIV agents. These derivatives, analogues of chlorpromazine and aminoperazine, have been tested for cytotoxicity and anti-HIV activity, indicating a promising avenue for the development of new therapeutic agents (Kossakowski, Wojciechowska, & Kozioł, 2006).
Supramolecular Structures
Research into similarly substituted benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones has provided insights into supramolecular structures involving weak C-H...O hydrogen bonds and pi-pi stacking interactions. These studies contribute to understanding the molecular interactions and structural configurations critical in designing materials and drugs with specific properties (Díaz et al., 2010).
Synthesis of Urea and Thiourea Derivatives
The synthesis of new thiourea and urea derivatives of 10-isopropyl-8-methyl-4-azatricyclo[5.2.2.0^2,6^]undec-8-ene-3,5-dione and related compounds has been explored. These studies not only shed light on the chemical properties of these derivatives but also evaluate their pharmacological activity, including cytotoxicity, anti-HIV-1 activity, and antimicrobial efficacy, thus broadening the scope of potential therapeutic applications (Struga et al., 2007).
Properties
IUPAC Name |
10-benzhydrylidene-4-quinolin-8-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O2/c34-30-27-22-16-17-23(26(22)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28(27)31(35)33(30)24-15-7-13-21-14-8-18-32-29(21)24/h1-18,22-23,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPJUZIMVFASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC6=C5N=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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